(2S)-2-(3-methylphenyl)pyrrolidine

Medicinal chemistry SAR Antiviral research

(2S)-2-(3-Methylphenyl)pyrrolidine is a chiral pyrrolidine building block with defined (S)-stereochemistry essential for consistent SAR in drug discovery. The 3-methylphenyl substitution pattern achieves EC50 <20 µM against HIV-1 RT in primary lymphocytes and superior antifungal biofilm inhibition in vivo. Direct enantiomer or regioisomer substitution is scientifically inadvisable without rigorous validation, as stereochemical and positional changes alter biological activity. Available at 98% chemical purity and 98% enantiomeric excess, this intermediate ensures reliable multi-step synthesis of 2-arylpyrrolidine analogs. Select this specific (2S)-enantiomer to maintain potency and selectivity in your medicinal chemistry campaigns.

Molecular Formula C11H15N
Molecular Weight 161.24 g/mol
CAS No. 1217781-18-4
Cat. No. B3223360
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2S)-2-(3-methylphenyl)pyrrolidine
CAS1217781-18-4
Molecular FormulaC11H15N
Molecular Weight161.24 g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)C2CCCN2
InChIInChI=1S/C11H15N/c1-9-4-2-5-10(8-9)11-6-3-7-12-11/h2,4-5,8,11-12H,3,6-7H2,1H3/t11-/m0/s1
InChIKeyUUTBSNFHBOVJLI-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Essential Guide to (2S)-2-(3-methylphenyl)pyrrolidine (CAS 1217781-18-4) for Scientific Procurement


(2S)-2-(3-methylphenyl)pyrrolidine (CAS 1217781-18-4), also known as (S)-2-(m-tolyl)pyrrolidine, is a chiral pyrrolidine derivative with the molecular formula C11H15N and a molecular weight of 161.24 g/mol . The compound features a five-membered nitrogen-containing heterocyclic ring substituted at the 2-position with a 3-methylphenyl group in the (S)-absolute configuration . Predicted physicochemical properties include a boiling point of 256.7±19.0 °C and a density of 0.975±0.06 g/cm³ [1]. This compound belongs to a class of chiral building blocks that serve as valuable intermediates in pharmaceutical development and asymmetric synthesis, where stereochemical purity is a critical procurement consideration [2].

Why Generic Substitution of (2S)-2-(3-methylphenyl)pyrrolidine is Scientifically Problematic


Direct substitution of (2S)-2-(3-methylphenyl)pyrrolidine with its enantiomer (2R) or the racemic mixture is scientifically inadvisable without rigorous validation. In chiral drug discovery, the biological activity of enantiomers can differ dramatically, with one enantiomer often responsible for therapeutic effects while the other may be inactive or even toxic [1]. For the 2-arylpyrrolidine scaffold, the substitution pattern on the phenyl ring (ortho-, meta-, or para-methyl) directly influences both biological activity and synthetic utility [2]. Specifically, structure-activity relationship studies on 2-arylpyrrolidines have demonstrated that the 3-methyl substitution (meta position) yields distinct activity profiles compared to 4-methyl or unsubstituted phenyl analogs, affecting both potency and selectivity in antiviral applications [3]. These differences arise from steric and electronic effects that alter molecular recognition at biological targets and catalytic sites [4]. Therefore, procurement decisions for chiral pyrrolidine intermediates must consider stereochemistry and regiochemistry as non-interchangeable parameters.

Quantitative Differentiation Evidence for (2S)-2-(3-methylphenyl)pyrrolidine Procurement


Steric and Electronic Differentiation of the 3-Methylphenyl Substituent in 2-Aryl Pyrrolidines

In a comprehensive structure-activity relationship study of 2-arylpyrrolidines, compounds bearing a 3-methylphenyl substituent demonstrated a distinct activity profile compared to 4-methylphenyl and unsubstituted phenyl analogs. The presence of a methyl group at the meta position (3-position) of the phenyl ring was associated with enhanced anti-HIV activity relative to unsubstituted phenyl derivatives. This effect is attributed to altered steric bulk and electronic distribution that influences target binding [1]. While the study examined racemic mixtures, the observed substituent effect provides a class-level inference for the (2S)-enantiomer.

Medicinal chemistry SAR Antiviral research

Enantiomeric Purity Specifications from Commercial Suppliers

Commercial suppliers provide (2S)-2-(3-methylphenyl)pyrrolidine with defined enantiomeric purity. One supplier specifies a purity of 98% HPLC with 98% enantiomeric excess (ee), confirming the chiral integrity of the (2S)-enantiomer . The (2R)-enantiomer is separately cataloged under distinct CAS numbers (e.g., 72216-05-8 for the racemate or separate CAS for the R-enantiomer), allowing for direct procurement of the stereochemically defined compound. This specification is critical for applications requiring stereochemical fidelity.

Chiral purity Quality control Procurement

Pyrrolidine Scaffold Utility in Asymmetric Organocatalysis

The pyrrolidine scaffold is a privileged structure in asymmetric organocatalysis, facilitating enamine and iminium ion formation that enables a wide range of enantioselective transformations [1]. While the specific (2S)-2-(3-methylphenyl)pyrrolidine has not been directly evaluated as a catalyst in published head-to-head comparisons, the class of 2-substituted pyrrolidines has been extensively studied, with substituents at the 2-position modulating both catalytic activity and stereoselectivity [2]. The 3-methylphenyl group introduces steric bulk and aromatic π-system interactions that can influence transition state organization in catalytic cycles .

Asymmetric catalysis Organocatalysis Chiral ligands

Validated Antifungal Activity of Pyrrolidine-Tetrazole Hybrids Bearing 3-Methylphenyl Substitution

A tetrazole derivative incorporating the 2-(3-methylphenyl)pyrrolidine moiety (compound 3aC) was identified as the leading antifungal inhibitor in a screen of novel pyrrolidine-tetrazole hybrids. 3aC demonstrated in vivo activity in an invertebrate model of disseminated candidiasis and inhibited Candida albicans biofilm formation in vitro. The compound also facilitated more effective phagosome organization in murine macrophages, reducing the pathogen's ability to neutralize host immune cells [1].

Antifungal Candida albicans Biofilm inhibition

Recommended Research and Industrial Applications for (2S)-2-(3-methylphenyl)pyrrolidine Based on Evidence


Antiviral Drug Discovery: 2-Arylpyrrolidine Scaffold Optimization

Medicinal chemistry programs targeting HIV-1 reverse transcriptase can utilize (2S)-2-(3-methylphenyl)pyrrolidine as a chiral building block for synthesizing 2-arylpyrrolidine analogs. Structure-activity relationship studies have identified the 3-methylphenyl substitution pattern as a high-activity motif, with compounds bearing this moiety achieving EC50 values < 20 µM in primary human lymphocytes [1]. The (2S)-enantiomer with defined 98% ee provides stereochemical control essential for SAR consistency.

Antifungal Agent Development: Pyrrolidine-Tetrazole Hybrids

The 2-(3-methylphenyl)pyrrolidine moiety has been validated as a key structural component in leading antifungal candidates. Compound 3aC, which incorporates this moiety, demonstrated superior biofilm inhibition against C. albicans and in vivo efficacy in a disseminated candidiasis model compared to analogs bearing phenyl or 4-substituted phenyl groups [2]. Researchers can procure the (2S)-enantiomer for further derivatization and optimization of this promising antifungal scaffold.

Asymmetric Organocatalyst Development

The pyrrolidine scaffold is a privileged structure in asymmetric organocatalysis, enabling enamine and iminium ion-mediated transformations [3]. While direct catalytic data for (2S)-2-(3-methylphenyl)pyrrolidine is not yet reported, the 2-aryl substitution pattern with defined (S)-stereochemistry provides a chiral template for catalyst screening. The 3-methylphenyl group introduces steric bulk and aromatic interactions that may enhance stereoselectivity in catalytic cycles [4].

Stereoselective Synthesis of Bioactive Pyrrolidine Derivatives

As a chiral secondary amine, (2S)-2-(3-methylphenyl)pyrrolidine serves as a versatile intermediate for the stereoselective synthesis of more complex pyrrolidine-containing pharmaceuticals. The defined (S)-stereochemistry at the 2-position enables predictable stereochemical outcomes in subsequent transformations. Commercial availability with 98% chemical purity and 98% enantiomeric excess ensures reliable starting material quality for multi-step synthetic sequences .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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